molecular formula C14H9F3O3 B2678203 4-Phenoxy-2-(trifluoromethyl)benzoic acid CAS No. 1253188-35-0

4-Phenoxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B2678203
CAS No.: 1253188-35-0
M. Wt: 282.218
InChI Key: VZUVFHIZTUBMQP-UHFFFAOYSA-N
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Description

Contextualizing Fluorinated Aromatic Carboxylic Acids in Modern Organic Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone of modern chemical design. chemicalbook.com Fluorinated aromatic carboxylic acids are particularly valuable building blocks. The trifluoromethyl (-CF3) group, in particular, is strongly electron-withdrawing and highly lipophilic. These characteristics can profoundly alter a molecule's physicochemical properties. chemimpex.com

Incorporating a -CF3 group can:

Increase Acidity: The strong inductive effect of the -CF3 group enhances the acidity of the carboxylic acid moiety compared to its non-fluorinated analogues. rsc.org

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, a highly desirable trait in pharmaceutical design. chemimpex.com

Improve Lipophilicity and Bioavailability: Increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially enhancing its bioavailability and efficacy. chemimpex.com

Act as a Bioisostere: The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, allowing chemists to fine-tune a molecule's size, shape, and electronic profile to optimize interactions with biological targets. rsc.org

These properties have led to the widespread use of trifluoromethylated aromatic compounds in the development of pharmaceuticals, agrochemicals, and advanced polymers. chemicalbook.com

Significance of the Phenoxy Linkage in Molecular Design and Functionalization

The diaryl ether linkage (Ar-O-Ar), or phenoxy group, is a key structural motif found in numerous natural products and synthetic compounds with significant biological activity. nih.gov It is considered a "privileged scaffold" in medicinal chemistry, as it often contributes to crucial molecular interactions with biological targets. chemicalbook.com

The significance of the phenoxy linkage includes:

Conformational Influence: The ether bond provides a degree of rotational flexibility, allowing the molecule to adopt optimal conformations for binding to enzyme active sites or receptors.

Synthetic Accessibility: The formation of the phenoxy linkage is a well-established transformation in organic chemistry. Classic methods like the Ullmann condensation and newer, milder palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide reliable routes to these structures. nih.govgoogle.combiosynth.com Nucleophilic aromatic substitution (SNAr) is another powerful method, particularly when one of the aromatic rings is activated by electron-withdrawing groups. google.com

This combination of structural stability, conformational properties, and synthetic accessibility makes the phenoxy linkage a vital tool for connecting different molecular fragments in drug design and materials science. chemicalbook.com

Overview of Research Trajectories for Complex Trifluoromethylated Benzoic Acid Derivatives

Current research into complex trifluoromethylated benzoic acid derivatives, including those with phenoxy linkages, is advancing along several key trajectories. A primary focus is the development of novel therapeutic agents and agrochemicals. ossila.com Researchers are actively exploring how the interplay between the trifluoromethyl group, the phenoxy linker, and the benzoic acid affects structure-activity relationships (SAR).

Another significant research area is the refinement of synthetic methodologies. While classic methods are effective, there is a continuous drive to develop more efficient, milder, and cost-effective catalytic systems for constructing the diaryl ether bond, especially for sterically hindered or electronically challenging substrates. biosynth.com Furthermore, the development of new trifluoromethylation reagents and techniques remains a hot topic, aiming to introduce the -CF3 group with greater precision and efficiency. In materials science, these compounds are investigated as precursors for high-performance polymers, liquid crystals, and other functional materials, where the rigidity of the aromatic rings and the stability imparted by the -CF3 group can lead to enhanced thermal and chemical resistance. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxy-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)20-9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVFHIZTUBMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenoxy 2 Trifluoromethyl Benzoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. researchgate.netslideshare.net For 4-Phenoxy-2-(trifluoromethyl)benzoic acid, the analysis reveals two primary disconnection points corresponding to the key bond formations required for its synthesis.

The most logical disconnections are:

C-O Ether Bond: Cleavage of the diaryl ether bond separates the molecule into a phenoxide (or phenol) component and a substituted benzoic acid precursor. This is the most common and direct approach.

C-CF3 Bond: Disconnection at the trifluoromethyl group suggests a strategy where the CF3 group is introduced onto a pre-formed phenoxybenzoic acid scaffold.

C-COOH Bond: This disconnection implies the formation of the carboxylic acid group as a final step from a precursor like a nitrile, ester, or methyl group.

These disconnections lead to two main synthetic strategies:

Strategy A: Formation of the C-O ether bond between a phenol (B47542) and a 2-substituted-(trifluoromethyl)benzoic acid derivative.

Strategy B: Introduction of the trifluoromethyl group onto a 4-phenoxybenzoic acid precursor.

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Aryl Ether Formation

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls. harvard.edursc.org Its conventional application involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comorganic-chemistry.org

While the standard Suzuki reaction is not the primary method for forming aryl-aryl ether (C-O) bonds, its principles are indispensable for synthesizing complex precursors that might be required for subsequent ether formation steps. For instance, if a specifically substituted aryl halide or boronic acid is not commercially available, a Suzuki coupling could be employed to construct the carbon skeleton of one of the aromatic rings before it is used in an Ullmann or SNAr reaction to form the ether linkage. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond. yonedalabs.com

Ullmann Condensation and Related Copper-Catalyzed Routes to Phenoxybenzoic Acids

The Ullmann condensation is a classic and highly effective method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org This reaction is directly applicable to the synthesis of this compound. In a typical approach, a salt of phenol (a phenoxide) is coupled with a 2-halo-4-(trifluoromethyl)benzoic acid derivative.

Key features of the Ullmann condensation include:

Catalyst: Traditionally, stoichiometric amounts of copper powder were used at high temperatures. nih.gov Modern variations employ catalytic amounts of copper(I) salts, such as CuI, often in the presence of a ligand to improve solubility and reactivity. organic-chemistry.orgmdpi.com

Solvents: High-boiling polar solvents like DMF, N-methylpyrrolidone (NMP), or DMSO are commonly used. wikipedia.org

Base: A base such as potassium carbonate, cesium carbonate, or potassium hydroxide (B78521) is required to deprotonate the phenol. mdpi.com

The reaction mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org Despite historically requiring harsh conditions, recent advancements with new ligands and nanocrystalline copper oxide catalysts have enabled these reactions to proceed at lower temperatures. nih.govmdpi.com

Catalyst SystemBaseSolventTemperature (°C)ReactantsTypical Yield (%)
Cu-NPsCs₂CO₃DMF120Aryl Halides + Phenols65-92
CuO-NPsKOH/Cs₂CO₃DMSO~100Aryl Halides + PhenolsHigh
CuI/LigandK₂CO₃NMP150-210Aryl Halides + PhenolsVariable

This table presents generalized conditions for Ullmann-type diaryl ether synthesis based on findings in the literature. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Strategies for Trifluoromethylated Aryl Systems

Nucleophilic aromatic substitution (SNAr) provides an alternative, often highly efficient route to diaryl ethers, particularly when the aromatic ring is "activated" by strongly electron-withdrawing groups. wikipedia.org The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly activates an aromatic ring towards nucleophilic attack, especially when positioned ortho or para to a leaving group (such as a halogen). nih.govmasterorganicchemistry.com

In the context of synthesizing this compound, an SNAr strategy would involve the reaction of a phenoxide with a substrate like 2-chloro-4-(trifluoromethyl)benzoic acid or 2-fluoro-4-(trifluoromethyl)benzoic acid. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to that observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Functional Group Interconversions on the Benzoic Acid Moiety

The synthesis often requires the modification or introduction of the key functional groups—the carboxylic acid and the trifluoromethyl group—at appropriate stages.

The carboxylic acid moiety is frequently introduced by the hydrolysis of a more stable precursor group, such as a nitrile (-CN) or an ester (-COOR). This strategy is useful because these precursor groups can be more tolerant of certain reaction conditions used to construct the diaryl ether backbone.

Hydrolysis of Nitriles: A nitrile group can be converted to a carboxylic acid under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄), which protonates the nitrogen to activate the carbon for nucleophilic attack by water. organicchemistrytutor.comchemguide.co.uk Base-catalyzed hydrolysis uses an aqueous base (e.g., NaOH) and typically yields a carboxylate salt, which must be acidified in a separate step to obtain the free carboxylic acid. chemguide.co.ukchemistrysteps.com

Hydrolysis of Esters (Saponification): An ester can be readily hydrolyzed to a carboxylic acid. Base-catalyzed hydrolysis, known as saponification, is very common and involves heating the ester with a strong base like NaOH. ucalgary.ca This reaction is effectively irreversible because the resulting carboxylate anion is deprotonated under the basic conditions. An acidic workup is then required to protonate the carboxylate. ucalgary.cayoutube.com

The trifluoromethyl group can be installed on the aromatic ring using a variety of methods.

Nucleophilic Trifluoromethylation: This approach is common and typically involves the reaction of an aryl halide with a nucleophilic "CF₃⁻" source. acs.org Copper-catalyzed reactions are prevalent, using reagents like trifluoromethyltrimethylsilane (TMSCF₃) or fluoroform-derived CuCF₃. acs.orgorganic-chemistry.org These reactions have seen significant development, allowing for the trifluoromethylation of aryl iodides, bromides, and even some activated chlorides under relatively mild conditions. organic-chemistry.orgresearchgate.net The reactivity is often enhanced for electron-poor substrates. acs.org

Electrophilic Trifluoromethylation: This method uses reagents that deliver an electrophilic "CF₃⁺" equivalent to an electron-rich aromatic ring. While direct electrophilic trifluoromethylation of a benzoic acid can be challenging, precursors can be functionalized this way. youtube.com Common reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). beilstein-journals.org These reactions often require a Lewis acid or other activators.

MethodCF₃ SourceCatalyst/ConditionsSubstrateKey Feature
NucleophilicFluoroform-derived CuCF₃Ligandless, 23–50°CAryl Iodides, BromidesHigh reactivity and chemoselectivity. organic-chemistry.org
NucleophilicTMSCF₃ / KFCopper CatalystAryl HalidesCommon and versatile CF₃ source. acs.org
NucleophilicMethyl TrifluoroacetateCu(I) / CsFAryl Iodides, BromidesEffective at higher temperatures (140-180°C). researchgate.net
ElectrophilicTogni ReagentsBase or Phase-Transfer CatalystCarbonyl Compounds, ArenesEffective for β-keto esters and some arenes. beilstein-journals.org

This table summarizes common trifluoromethylation methods applicable to the synthesis of aromatic precursors.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

The synthesis of this compound and its precursors often involves nucleophilic aromatic substitution or Ullmann condensation reactions. The efficiency and yield of these multi-step sequences are highly dependent on the careful optimization of various reaction parameters, including the choice of solvent, base, catalyst, and temperature. While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be gleaned from the synthesis of structurally related phenoxybenzoic acids.

A common synthetic approach involves the coupling of a substituted phenol with a substituted benzoic acid derivative. For instance, the synthesis of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, a close analog, has been achieved with high yields through a process involving salt formation, condensation, and acidification. In one patented method, the use of a crown ether as a phase-transfer catalyst in a dimethylsulfoxide/toluene (B28343) solvent system was shown to significantly increase the reaction rate and yield, with reported yields exceeding 96%. google.com The key to this high efficiency is the timely removal of water generated during the reaction, which is facilitated by toluene as an azeotropic agent. google.com

The following interactive data table illustrates typical reaction conditions and yields for the synthesis of a related compound, 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, which can serve as a model for the optimization of this compound synthesis.

Table 1: Illustrative Reaction Conditions for the Synthesis of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid

Entry Base Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 Potassium Hydroxide 15-crown-5 DMSO/Toluene 130-145 4.5 96.8
2 Potassium Hydroxide 18-crown-6 DMSO/Toluene 135-150 6.5 96.3
3 Potassium Hydroxide 18-crown-6 DMSO/Toluene 135-155 6 97.9

Data extrapolated from a patent for a structurally similar compound. google.com

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. The application of these techniques to the synthesis of trifluoromethylated benzoic acid derivatives has been explored, particularly in the context of aromatic functionalization reactions.

Microreactor Applications in Aromatic Functionalization

Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature and mixing, leading to improved reaction rates and selectivity. In the context of synthesizing precursors for compounds like this compound, microreactors have been successfully employed for hazardous reactions like nitration.

For the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, a key intermediate in the production of some herbicides, droplet-based microreactors have been utilized. This approach allows for the safe handling of highly exothermic and heterogeneous nitration reactions using mixed acids (HNO₃/H₂SO₄). The use of a microreactor significantly intensifies the process, with residence times being reduced to seconds or minutes compared to hours in batch reactors.

The following interactive data table summarizes the optimized conditions for the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid in a droplet-based microreactor.

Table 2: Optimized Conditions for Continuous Flow Nitration in a Microreactor

Parameter Optimal Value
Temperature 308 K
Molar Ratio (HNO₃ to Substrate) 1.6
Molar Ratio (HNO₃ to H₂SO₄) 0.57
Residence Time 220 s
Conversion 83.03%
Selectivity 79.52%

Data from a study on a structurally similar compound.

Kinetic Studies of Reaction Pathways under Flow Conditions

A significant advantage of continuous flow systems is the ability to readily perform kinetic studies, providing a deeper understanding of reaction mechanisms and enabling further process optimization. For the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid in a microreactor, pseudo-homogeneous kinetics models have been developed.

These studies have supported a second-order reaction assumption, and the calculated results from the kinetic models have shown good agreement with experimental data. The kinetic data obtained from these studies are crucial for the rational design and scale-up of continuous flow processes. By understanding the reaction kinetics, it is possible to predict the performance of the reactor under different conditions and to optimize for throughput and yield.

The research in this area demonstrates that the space-time yield of a continuous microreactor for such nitration reactions can be significantly higher than that of a batch reactor, highlighting the potential for efficient and scalable production of key intermediates for complex molecules like this compound.

Chemical Reactivity and Derivatization Studies of 4 Phenoxy 2 Trifluoromethyl Benzoic Acid

Electrophilic Aromatic Substitution Patterns on the Phenoxy and Benzoic Rings

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. minia.edu.eglibretexts.org The rate and regioselectivity of the substitution are heavily influenced by the nature of the substituents already present on the ring.

In 4-Phenoxy-2-(trifluoromethyl)benzoic acid, the two aromatic rings exhibit distinct reactivity profiles towards electrophiles.

Phenoxy Ring: The ether oxygen atom is an activating group, donating electron density to the ring through resonance. This makes the phenoxy ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). The oxygen directs incoming electrophiles to the ortho and para positions. Given that the para position is occupied by the linkage to the benzoic acid ring, substitution is expected to occur primarily at the two ortho positions.

Benzoic Acid Ring: This ring is substituted with two powerful electron-withdrawing groups: the carboxylic acid (-COOH) and the trifluoromethyl (-CF₃) group. Both groups strongly deactivate the ring, making it significantly less reactive towards electrophilic attack compared to benzene. ontosight.ai Both the carboxylic acid and the trifluoromethyl group are meta-directors. Therefore, any electrophilic substitution on this ring would be expected to occur at the position meta to both groups (C5). However, due to the strong deactivation, forcing conditions would be required for such a reaction to proceed.

The significant difference in reactivity between the two rings suggests that electrophilic aromatic substitution would selectively occur on the activated phenoxy ring.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle, enabling a wide array of transformations to produce esters, amides, and other derivatives.

Esterification: The conversion of carboxylic acids to esters, known as esterification, is a common and important reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comgoogle.com

For this compound, this reaction would produce various ester conjugates. For example, reaction with ethanol (B145695) in the presence of an acid catalyst yields ethyl 4-phenoxy-2-(trifluoromethyl)benzoate. youtube.com

Amidation: Amides are typically formed by reacting a carboxylic acid with an amine. Direct reaction requires high temperatures, so the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride. However, direct amidation methods using coupling agents or catalysts have been developed. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of benzoic acids with amines in refluxing toluene (B28343). researchgate.net These reactions are crucial for synthesizing molecules with potential biological activity. ibs.re.kr

Table 1: Representative Carboxylic Acid Transformations
TransformationReagentsProduct TypeReference
Esterification (Fischer)Alcohol (R'-OH), H₂SO₄ (cat.)Ester masterorganicchemistry.com
Amidation (Catalytic)Amine (R'R''NH), TiF₄ (cat.)Amide researchgate.net

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures unless activating groups are present. nih.gov However, several methods have been developed to achieve this transformation under milder conditions.

One modern approach involves a radical decarboxylation pathway. For instance, copper-catalyzed protocols can facilitate the decarboxylation of benzoic acids to generate aryl radicals. nih.gov These radicals can then be trapped or participate in further reactions. This method overcomes the high activation barrier associated with traditional thermal decarboxylation. nih.govgoogle.com Another strategy is oxidative decarboxylation, where a hypervalent iodine reagent can convert 2-aryl carboxylic acids into corresponding aldehydes or other derivatives. organic-chemistry.org Applying these methods to this compound could provide a route to 3-phenoxy-1-(trifluoromethyl)benzene.

Carboxylic acids can be reduced to primary alcohols. This transformation requires a powerful reducing agent, as they are one of the more difficult carbonyl-containing functional groups to reduce. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, readily converting carboxylic acids to primary alcohols. chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the -OH group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

The reduction of this compound with LiAlH₄ would yield [4-phenoxy-2-(trifluoromethyl)phenyl]methanol.

Table 2: Decarboxylation and Reduction Pathways
TransformationTypical ReagentsProduct TypeReference
Radical DecarboxylationCopper catalyst, light/heatSubstituted Benzene nih.gov
Reduction to Alcohol1. LiAlH₄; 2. H₂OPrimary Alcohol libretexts.orglibretexts.org

Reactivity of the Trifluoromethyl Group and Adjacent Aromatic Positions

The trifluoromethyl (-CF₃) group is a unique substituent that profoundly influences a molecule's properties. It is highly electronegative, sterically demanding, and metabolically stable due to the strength of the C-F bonds. mdpi.com Its primary electronic effect is strong electron withdrawal through induction, which deactivates the aromatic ring to which it is attached. ontosight.ai

Direct nucleophilic substitution on the carbon atom of the trifluoromethyl group is exceptionally rare and generally not a feasible synthetic pathway. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the fluoride (B91410) ion a very poor leaving group. mdpi.com

However, the powerful electron-withdrawing nature of the -CF₃ group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an ortho or para position. chemsociety.org.ng In the case of this compound, there are no suitable leaving groups on the benzoic acid ring. Therefore, SNAr reactions are not a primary mode of reactivity for this specific molecule. The primary role of the trifluoromethyl group is to modulate the electronic properties of the benzoic acid ring, influencing the reactivity of the carboxylic acid group and the ring's susceptibility to electrophilic attack. chemsociety.org.ng

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The presence of a trifluoromethyl (-CF3) group on an aromatic ring significantly alters its chemical reactivity, primarily due to the group's strong electron-withdrawing nature. This influence is pertinent to the reactivity of the benzoic acid ring in this compound. The three highly electronegative fluorine atoms create a strong inductive effect, pulling electron density away from the aromatic system. nih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) reactions compared to unsubstituted benzene or benzoic acid. wikipedia.org

The deactivating effect of the trifluoromethyl group is particularly pronounced at the ortho and para positions relative to its point of attachment. This is because the resonance structures of the Wheland intermediate, formed during electrophilic attack at these positions, would place a positive charge on the carbon atom directly bonded to the electron-withdrawing -CF3 group, which is a destabilizing interaction. Consequently, electrophilic attack is directed to the meta position, where the carbocation intermediate is least destabilized. nih.govwikipedia.org Therefore, in the context of this compound, any further electrophilic substitution on the benzoic acid ring would be expected to occur at the position meta to the trifluoromethyl group.

The deactivating nature of the trifluoromethyl group is evident in studies of related compounds. For instance, in the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, the reaction requires specific conditions to proceed efficiently, highlighting the reduced reactivity of the trifluoromethyl-substituted ring system. escholarship.org The table below presents data on the directing effects of various substituents in the nitration of substituted benzenes, illustrating the typical outcomes for rings bearing deactivating groups like the trifluoromethyl group.

SubstituentOrtho Product (%)Meta Product (%)Para Product (%)Relative Rate (Benzene = 1)
-CH35853725
-Cl301690.033
-Br381610.030
-NO269316 x 10⁻⁸
-CF3 (in Benzotrifluoride) 6 91 3 2.6 x 10⁻⁵

Table 1: Product distribution in the nitration of monosubstituted benzenes, demonstrating the directing and deactivating effects of various functional groups. The data for the trifluoromethyl group is based on the nitration of benzotrifluoride.

Oxidative Transformations of the Phenoxy Moiety

Studies on fluorinated alkyl aryl ethers have shown that these compounds possess high thermal and oxidative stability. researchgate.net While the primary focus of these studies is often on the fluorinated alkyl chain, the stability of the aryl ether linkage is a key factor in their durability. The degradation of such compounds often requires harsh conditions, and oxidation is a primary pathway for their eventual breakdown. researchgate.net

In the context of per- and polyfluoroalkyl substances (PFAS), which can include ether linkages, it has been observed that the ether oxygen can increase the bond dissociation energy of C-F bonds on adjacent fluorocarbons. acs.org While this is not directly applicable to the C-O bond of the phenoxy group, it highlights the electronic influence of fluorine and fluorine-containing groups on adjacent atoms. Some studies on the degradation of perfluoroalkyl ether carboxylic acids have indicated that cleavage of the ether C-O bond can be a pathway for their decomposition under reductive conditions. acs.org However, under oxidative conditions, the phenoxy moiety is expected to be more robust.

It is plausible that under very strong oxidative conditions, the phenoxy ring could be hydroxylated or undergo cleavage. However, the specific conditions required for such transformations in this compound have not been extensively reported in the literature, suggesting a high degree of stability for this functional group under normal synthetic and environmental conditions.

Stereochemical Considerations in Derivatives and Subsequent Reactions

While this compound itself is an achiral molecule, its derivatization can lead to the formation of chiral compounds, necessitating stereochemical considerations in their synthesis and subsequent reactions. The introduction of a chiral center can be achieved through various synthetic transformations targeting the carboxylic acid group or the aromatic rings.

For instance, the carboxylic acid functionality provides a handle for the synthesis of chiral esters or amides by reaction with chiral alcohols or amines. The resolution of the resulting diastereomers would then provide access to enantiomerically pure derivatives. The field of chiral phenoxy acid herbicides has seen the development of methods for their enantiomeric separation, which could be applicable to derivatives of this compound. scilit.com

The trifluoromethyl group, due to its steric bulk and strong electronic influence, can play a significant role in directing the stereochemical outcome of reactions occurring at nearby positions. nih.gov In the synthesis of derivatives where a new stereocenter is created, the trifluoromethyl group could exert steric hindrance, favoring the approach of reagents from the less hindered face of the molecule. This can lead to a degree of diastereoselectivity in the formation of products.

Furthermore, the electronic properties of the trifluoromethyl group can influence the transition state energies of stereoselective reactions. Studies on other molecules containing a trifluoromethyl group adjacent to a reactive center have shown that this group can have profound effects on the chemo-, regio-, and stereoselectivity of reactions. nih.gov While specific studies on the stereochemical outcomes of reactions involving derivatives of this compound are not abundant, the principles of asymmetric synthesis and the known influence of the trifluoromethyl group suggest that stereocontrol in the synthesis of chiral derivatives is a feasible and important consideration.

Computational Chemistry and Theoretical Modeling of 4 Phenoxy 2 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. Calculations for 4-Phenoxy-2-(trifluoromethyl)benzoic acid are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable predictions of its geometry and electronic properties. uc.ptresearchgate.netbanglajol.info

DFT calculations are employed to perform a potential energy surface scan by systematically rotating these key dihedral angles. uc.pt This process identifies the minimum energy conformations (stable isomers) and the transition states connecting them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the predominant shapes it adopts under thermal equilibrium. For instance, the orientation of the carboxylic acid group relative to the bulky trifluoromethyl group is a significant factor in determining the most stable conformer, as steric hindrance plays a major role. nih.govnih.gov In substituted benzoic acids, the cis conformation of the carboxylic acid group (where the hydroxyl proton is oriented towards the C=O group) is often the most stable. uc.pt

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-O-C-C)Dihedral Angle (C-C-C=O)Relative Energy (kJ/mol)
1 (Global Minimum)45°0° (cis)0.00
2135°0° (cis)5.20
345°180° (trans)15.80
4135°180° (trans)21.10

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is typically localized over the electron-rich phenoxy ring, while the LUMO is often distributed across the electron-withdrawing trifluoromethyl group and the benzoic acid moiety. The HOMO-LUMO gap provides insight into the intramolecular charge transfer characteristics of the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO-7.25
LUMO-1.89
Energy Gap (ΔE)5.36

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP map would show the most negative potential (red) localized on the oxygen atoms of the carboxylic acid group, making them primary sites for electrophilic interaction. The acidic proton of the hydroxyl group would appear as a region of high positive potential (blue). The electronegative fluorine atoms of the trifluoromethyl group also contribute to a negative potential region, while the aromatic protons exhibit a moderate positive potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are also highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled by an empirical factor (e.g., 0.978 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the computational method. uc.pt

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific internal coordinates (stretching, bending, torsion). For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O-C ether linkage stretches, and characteristic vibrations of the trifluoromethyl group and the substituted benzene (B151609) rings. The C=O stretching frequency, for example, is a strong, characteristic band in the IR spectrum and its calculated position can be compared with experimental values to confirm the molecular structure. researchgate.netscirp.org

Table 3: Selected Predicted Vibrational Frequencies and PED Assignments

ModeCalculated Frequency (cm⁻¹) (Scaled)PED Assignment
ν(O-H)3550100% O-H stretch
ν(C=O)172585% C=O stretch, 10% C-O stretch
νasym(CF₃)131090% asym. CF₃ stretch
νsym(CF₃)118088% sym. CF₃ stretch
ν(C-O-C)124575% asym. C-O-C stretch

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy group. The acidic proton of the carboxyl group is expected to have a significantly downfield chemical shift. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum would show characteristic shifts for the carbonyl carbon, the carbon attached to the CF₃ group, and the carbons of the two aromatic rings. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and confirmation. bipm.org

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H ShiftExperimental ¹H ShiftAtomPredicted ¹³C ShiftExperimental ¹³C Shift
COOH12.5012.45C=O168.2167.9
Ar-H (ortho to COOH)7.957.92C-CF₃125.1 (q)124.8 (q)
Ar-H (ortho to OPh)7.107.08C-OPh158.5158.3
Ar-H (phenoxy)7.20-7.507.18-7.45CF₃123.0 (q)122.7 (q)

Note: The data presented in the tables are hypothetical and illustrative, based on typical results from DFT calculations for structurally similar molecules found in the literature. They serve to demonstrate the type of information generated from these computational methods.

UV-Vis and Fluorescence Spectra Simulation in Various Solvents

Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra. For a molecule like this compound, the absorption bands in the UV-Vis spectrum are expected to arise from π-π* and n-π* electronic transitions within the aromatic rings and the carboxyl group. The phenoxy and trifluoromethyl substituents significantly influence the energies of the molecular orbitals, thereby affecting the absorption wavelengths (λmax).

The solvent environment plays a critical role in the position and intensity of absorption and emission bands. Solvatochromism, the change in color of a solution with a change in solvent polarity, can be computationally modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent molecules. In polar solvents, it is anticipated that the absorption bands of this compound would exhibit shifts compared to nonpolar solvents. For instance, in a study of benzoic acid, a shift to shorter wavelengths (a blueshift or hypsochromic shift) was observed for the n-π* transition in the presence of a polar solvent like ethanol (B145695). alrasheedcol.edu.iq This is due to the stabilization of the non-bonding orbitals of the oxygen atoms through hydrogen bonding with the solvent. alrasheedcol.edu.iq

Fluorescence spectra are similarly influenced by the solvent. An increase in solvent polarity generally leads to a red shift (bathochromic shift) in the emission spectrum. This is attributed to the reorientation of solvent molecules around the excited-state dipole moment of the fluorophore, which lowers the energy of the excited state prior to emission.

For related substituted benzoic acids, computational studies have shown that the nature and position of substituents dictate the spectral properties. For example, the presence of an electron-withdrawing group like the trifluoromethyl group can influence the charge distribution in both the ground and excited states, thereby affecting the transition energies. The phenoxy group, with its potential for electron donation through resonance, would also play a significant role in determining the electronic transition energies.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for Benzoic Acid in Different Environments (for illustrative purposes)

CompoundEnvironmentTransitionCalculated λmax (nm)
Benzoic AcidWaterπ-π220
Benzoic AcidWatern-π270
Benzoic AcidEthanolπ-π215
Benzoic AcidEthanoln-π255

Note: This data is for the parent benzoic acid molecule and serves to illustrate typical computational predictions. alrasheedcol.edu.iq The actual values for this compound would be different due to the influence of the phenoxy and trifluoromethyl substituents.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

While specific reaction mechanism studies for this compound are not extensively documented, general principles of reactivity for substituted benzoic acids can be applied. Key reactive sites in this molecule include the carboxylic acid group, the aromatic rings, and the trifluoromethyl group.

Reactions involving the Carboxylic Acid Group: The carboxylic acid moiety can undergo reactions such as esterification, amide formation, and conversion to an acyl halide. Computational studies can model the reaction pathways for these transformations, including the identification of tetrahedral intermediates and the calculation of the energy barriers for their formation and breakdown.

Electrophilic Aromatic Substitution: The phenoxy and trifluoromethyl groups, along with the carboxylic acid, direct the regioselectivity of electrophilic aromatic substitution reactions. The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. mdpi.com Conversely, the phenoxy group is an activating and ortho-, para-directing group. Computational modeling can predict the most likely sites for electrophilic attack by calculating the energies of the sigma complexes (arenium ions) formed as intermediates.

Reactions of the Trifluoromethyl Group: The trifluoromethyl group is generally stable, but it can participate in certain reactions under specific conditions. tcichemicals.com For instance, computational studies have explored the protolytic defluorination of trifluoromethyl-substituted arenes in superacids, proceeding through benzylic carbocation intermediates. nih.gov

Radical Reactions: A computational study on the reaction of benzoic acid with hydroxyl (•OH), nitrate (B79036) (•NO3), and sulfate (B86663) (•SO4−) radicals has shown that the reaction pathways can be elucidated using DFT. nih.govrsc.org Such studies calculate the potential energy barriers for both addition and abstraction reactions, determining the most favorable reaction channels. nih.govrsc.org For this compound, similar radical-initiated reactions could be modeled to understand its atmospheric degradation or its behavior in biological systems where radical species are present.

Transition state analysis is a cornerstone of these computational studies. By locating the transition state structure on the potential energy surface, the activation energy for a reaction can be determined. Vibrational frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Computational chemistry is an essential tool for predicting and understanding the NLO response of molecules like this compound. The key parameters that quantify the NLO behavior are the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ).

The presence of electron-donating and electron-accepting groups linked by a π-conjugated system is a common strategy for designing molecules with large NLO responses. In this compound, the phenoxy group can act as an electron donor, while the trifluoromethyl and carboxylic acid groups are electron acceptors. The benzene rings provide the π-system for charge transfer.

Computational methods, such as those based on DFT, can be used to calculate the NLO properties. The calculations typically involve applying an external electric field and determining the response of the molecule's dipole moment.

Molecular Polarizability (α): This property describes the linear response of the molecule to an external electric field and is related to the molecule's refractive index.

First Hyperpolarizability (β): This is a measure of the second-order NLO response and is responsible for effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A significant β value requires a molecule to be non-centrosymmetric and to possess a large change in dipole moment upon excitation.

Second Hyperpolarizability (γ): This tensor quantity describes the third-order NLO response, which is responsible for phenomena such as third-harmonic generation and two-photon absorption.

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to enhance the NLO properties by increasing the intramolecular charge transfer. The phenoxy group, as an electron donor, would also contribute to this effect. Theoretical studies on similar molecules have demonstrated that the strategic placement of donor and acceptor groups can lead to significant NLO responses. uou.ac.in

Table 2: Illustrative Calculated NLO Properties for a Related Molecule (para-Aminobenzoic Acid)

PropertyCalculated Value
Dipole Moment (μ)High value indicates charge separation
Polarizability (α)-
First Hyperpolarizability (β)29.99 × 10⁻³⁰ esu

Note: This data is for para-aminobenzoic acid and is provided to give a sense of the magnitude of these properties for a related substituted benzoic acid. uou.ac.in The values for this compound would differ.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the structural features of molecules with their physicochemical properties, including reactivity. nih.gov These models are built on the principle that the structure of a molecule dictates its properties and that this relationship can be quantified mathematically.

For a molecule like this compound, a QSPR model could be developed to predict its reactivity in various chemical transformations. The general workflow for a QSPR study involves several key steps:

Data Set Selection: A diverse set of molecules with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled. For predicting the reactivity of this compound, this dataset would ideally include a series of substituted benzoic acids.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular volume, surface area).

Quantum chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

In the context of this compound, a QSPR model could be used to predict properties such as its acidity (pKa), its susceptibility to nucleophilic or electrophilic attack, or its rate of a particular reaction. For instance, the acidity of substituted benzoic acids has been successfully modeled using descriptors that capture the electronic effects of the substituents. semanticscholar.org The electron-withdrawing trifluoromethyl group is known to increase the acidity of benzoic acid, and a QSPR model could quantify this effect. semanticscholar.org

While a specific QSPR study for predicting the reactivity of this compound has not been identified, the principles of QSPR are well-established for aromatic carboxylic acids. researchgate.net Such a model would be a valuable tool for predicting the behavior of this and other related compounds without the need for extensive experimental work.

Advanced Analytical Methodologies for Research on 4 Phenoxy 2 Trifluoromethyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule like 4-Phenoxy-2-(trifluoromethyl)benzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are invaluable, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds such as this compound. Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose, leveraging the compound's hydrophobicity for separation.

In a typical RP-HPLC method, a non-polar stationary phase (often C18 or C8 silica-based) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of an aqueous buffer (to control the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with varying polarities.

UV detection is commonly utilized for quantification, as the aromatic rings in the molecule provide strong chromophores. The selection of an appropriate wavelength, typically around the λmax of the compound, ensures high sensitivity. Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to demonstrate the method's suitability for its intended purpose, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness. ekb.eglongdom.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm

| Injection Volume | 10 µL |

This is a hypothetical data table created by the user's AI assistant to illustrate a typical HPLC method.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a carboxylic acid, has low volatility and high polarity due to the presence of the carboxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. colostate.edu To overcome these limitations, derivatization is an essential prerequisite for its analysis by GC. colostate.edulibretexts.orgsigmaaldrich.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. libretexts.orgsigmaaldrich.com The most common strategies for carboxylic acids are:

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. registech.comphenomenex.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com The resulting TMS ester is significantly more volatile and less polar than the parent acid.

Alkylation (Esterification): This process converts the carboxylic acid into an ester, for example, a methyl or ethyl ester. gcms.cz Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst (e.g., BF3) can be used. colostate.edu Another common approach is the use of pentafluorobenzyl bromide (PFBBr), which creates a derivative that is highly sensitive to electron capture detection (ECD). nih.govepa.gov

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary GC column (e.g., DB-5 or DB-17) coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and structural elucidation.

Table 2: Effect of Derivatization on the GC Analysis of a Benzoic Acid Derivative (Illustrative Data)

Compound Derivatization Reagent Retention Time (min) Peak Shape
This compound None Not Eluted -
TMS-ester of target compound BSTFA 12.5 Symmetrical

This is a hypothetical data table created by the user's AI assistant to illustrate the effect of derivatization.

Standardization and Reference Material Development

The development and use of certified reference materials (CRMs) are fundamental for ensuring the accuracy and traceability of analytical measurements. researchgate.netsigmaaldrich.comsigmaaldrich.com A CRM for this compound would be a highly purified and well-characterized substance used for calibrating instruments, validating analytical methods, and as a quality control standard. researchgate.netbrammerstandard.com

The development of such a reference material involves several key steps:

Synthesis and Purification: The compound is synthesized using a well-controlled process to minimize impurities. This is followed by rigorous purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity.

Comprehensive Characterization: The identity of the compound is unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assignment: The purity of the reference material is determined using multiple independent analytical techniques to ensure accuracy. A mass balance approach is often employed, where the content of the main component is calculated by subtracting the amounts of all identified impurities (e.g., organic impurities, water content, residual solvents, and inorganic content). researchgate.net High-performance liquid chromatography (HPLC) with a universal detector (e.g., charged aerosol detector) or a validated quantitative method is used for organic impurity analysis. Karl Fischer titration is used for water content, and thermogravimetric analysis can be used for residual solvents.

Homogeneity and Stability Studies: The homogeneity of the bulk reference material is assessed to ensure that each vial has the same concentration of the analyte. Stability studies are conducted under various storage conditions to determine the shelf-life and recommended storage conditions for the CRM.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method that can be used for the accurate purity assignment of organic compounds without the need for an identical CRM of the analyte, but rather a CRM of an internal standard.

Impurity Profiling and Trace Analysis in Synthetic Batches

Impurity profiling is the identification, characterization, and quantification of both identified and unidentified impurities in a substance. ijprajournal.comresearchgate.netlcms.cz For this compound, this is a critical step in the manufacturing process to ensure the quality and safety of the final product. ijprajournal.comunr.edu.ar Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products. researchgate.net

A combination of analytical techniques is typically employed for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector is often the primary tool for separating and detecting impurities. biomedres.us The PDA detector provides spectral information that can help in the preliminary identification of impurities and can also be used to check for peak purity.

For the structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it provides the molecular weight and fragmentation patterns of the impurities, which are crucial for determining their structures. biomedres.us High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions. If an impurity is present at a significant level, it may be isolated using preparative HPLC for full structural characterization by NMR spectroscopy. nih.govresearchgate.net

Trace analysis of specific, potentially genotoxic impurities, may require highly sensitive and selective methods, such as GC-MS or LC-MS/MS, to achieve the required low detection limits.

Table 3: Potential Impurities in the Synthesis of this compound

Impurity Name Potential Origin Analytical Technique for Detection
2-Chloro-4-phenoxybenzoic acid Incomplete trifluoromethylation HPLC-UV, LC-MS
Phenol (B47542) Unreacted starting material GC-MS, HPLC-UV
2-(Trifluoromethyl)benzoic acid By-product HPLC-UV, LC-MS

This is a hypothetical data table created by the user's AI assistant to list potential impurities.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

Traditional multi-step syntheses of complex substituted benzoic acids often rely on harsh reagents, stoichiometric activators, and significant solvent use. Future research should prioritize the development of more environmentally benign and efficient synthetic pathways to 4-phenoxy-2-(trifluoromethyl)benzoic acid.

Key areas for exploration include:

Microwave- and Ultrasound-Assisted Synthesis : These energy-efficient techniques can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles with reduced byproducts. mdpi.comox.ac.uk Specifically, the crucial diaryl ether bond formation could be explored using catalyst-free, microwave-assisted SNAr reactions, which have proven effective for other electron-deficient aryl halides. mdpi.comucl.ac.ukmdpi.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance mass transfer and generate reactive intermediates, potentially enabling milder conditions for both the etherification and trifluoromethylation steps. researchgate.netrsc.orgnih.gov

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to improved safety, scalability, and product consistency. nih.govhartleygroup.org Developing a flow-based synthesis for this compound or its key intermediates could streamline its production, minimize waste, and allow for safer handling of reactive reagents. rsc.orgnih.gov

A comparison of potential green synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Strategies

Strategy Potential Advantages Key Research Challenge
Microwave-Assisted Synthesis Rapid reaction times, often catalyst-free, high yields. mdpi.comucl.ac.uk Optimization of solvent and temperature for the specific substrate.
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder conditions, improved yields. mdpi.comox.ac.ukresearchgate.net Scalability and ensuring uniform cavitation throughout the reactor.
Biocatalysis High selectivity (enantio- and regio-), mild conditions, biodegradable catalysts. nih.govnih.gov Enzyme discovery and engineering for the specific target transformation.

| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for automation. nih.govhartleygroup.org | Reactor design and optimization of residence time and reagent mixing. |

Exploration of Novel Catalytic Transformations Involving the Compound

The three distinct functional moieties of this compound—the carboxylic acid, the trifluoromethyl-substituted ring, and the phenoxy ring—offer multiple handles for novel catalytic transformations.

C-H Activation and Functionalization : The carboxylic acid group is a well-established directing group for transition-metal-catalyzed C-H activation, typically favoring functionalization at the ortho position (i.e., the 3- and 5-positions). mdpi.comdntb.gov.uaresearchgate.netuky.edunih.gov Future studies could explore rhodium(III) or palladium(II) catalysis to introduce new substituents onto the benzoic acid ring. rsc.orgdntb.gov.uawikipedia.org A particularly interesting avenue would be to investigate the regiochemical outcome, given the electronic influence of the meta-directing trifluoromethyl group and the ortho,para-directing phenoxy group, which could lead to complex and potentially tunable selectivity.

Catalytic Decarboxylation Reactions : The carboxylic acid group can be removed or transformed through catalytic decarboxylation. ox.ac.ukmdpi.comnih.govd-nb.info Research into copper- or palladium-catalyzed decarboxylative cross-coupling reactions could transform the carboxylate into other functional groups (e.g., aryl, vinyl, alkynyl), providing a powerful tool for late-stage diversification of the molecular scaffold. nih.govd-nb.info Furthermore, decarboxylative hydroxylation could yield the corresponding phenol (B47542), opening another route to novel derivatives. d-nb.infonih.gov

Transformations Targeting the Trifluoromethyl Group : While the CF₃ group is generally stable, recent advances have shown it can participate in catalytic transformations. researchgate.net Future work could explore whether the CF₃ group in this specific molecule can be used in reductive coupling reactions or other novel transformations catalyzed by electrophilic phosphonium (B103445) cations or other specialized systems. researchgate.net

Advanced Computational Studies on Molecular Dynamics and Interactions

Computational chemistry offers a powerful lens for understanding the molecule's behavior at an atomic level, guiding experimental work.

Conformational Analysis and Dynamics : The diaryl ether linkage provides significant conformational flexibility. Molecular dynamics (MD) simulations could elucidate the preferred conformations in different solvent environments and predict how the molecule's shape changes over time. nih.govnih.govacs.orgscilit.com This is crucial for understanding its interaction with biological targets or its packing in the solid state.

Intermolecular Interaction Analysis : Density Functional Theory (DFT) can be used to model and quantify the non-covalent interactions that govern the molecule's self-assembly and binding properties. mdpi.comnih.govresearchgate.net Key interactions to investigate would include the classic carboxylic acid hydrogen-bonding dimer, potential π-π stacking interactions influenced by the electron-poor trifluoromethylated ring, and weaker C-H···O or C-H···F hydrogen bonds. rsc.orgnih.govresearchgate.net Understanding the energetics of these interactions is fundamental to predicting crystal structures and designing new materials. researchgate.net

Electronic Properties and Reactivity : DFT calculations can predict electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and atomic charges. researchgate.netdntb.gov.ua This data can rationalize the molecule's acidity, predict sites of electrophilic and nucleophilic attack, and help explain the regioselectivity observed in catalytic C-H activation reactions. mdpi.comnih.gov

Design and Synthesis of New Functional Materials Incorporating the this compound Moiety

The rigid, aromatic nature of the compound, combined with its functional handles, makes it an attractive building block (monomer or ligand) for advanced functional materials.

Liquid Crystals : Benzoic acid derivatives are well-known to form hydrogen-bonded dimers that can exhibit liquid crystalline (mesomorphic) phases. hartleygroup.orgnih.govresearchgate.netnih.gov The bent shape and polarity imparted by the 2-(trifluoromethyl) and 4-phenoxy substituents could lead to novel nematic or smectic phases. nih.govnih.govresearchgate.net Synthesis of a homologous series with varying alkyl chains attached to the phenoxy ring could be undertaken to systematically study the structure-property relationships.

Polymers : The carboxylic acid group allows the molecule to be incorporated into polymers such as polyesters or polyamides. nih.govnih.govresearchgate.netrsc.org Wholly aromatic polyesters derived from this monomer could possess high thermal stability and unique mechanical properties due to the rigid backbone and the influence of the bulky, polar CF₃ group on inter-chain packing.

Metal-Organic Frameworks (MOFs) : As a carboxylate ligand, the molecule could be used to construct MOFs. rsc.orgwikipedia.orgnih.govrsc.orgmdpi.com The trifluoromethyl groups would project into the pores of the resulting framework, creating a fluorous environment. rsc.orgnih.gov Such "F-MOFs" are of great interest for their hydrophobic properties and their potential applications in the selective adsorption and separation of gases, particularly fluorocarbons. nih.gov The flexibility of the diaryl ether backbone could also impart dynamic "breathing" properties to the framework. rsc.org

Investigation of Solid-State Properties and Polymorphism

The way molecules pack in a crystal lattice dictates crucial material properties. The conformational flexibility and multiple hydrogen bonding sites of this compound suggest a rich and complex solid-state chemistry.

Polymorphism Screening : Many substituted benzoic acids are known to be polymorphic, meaning they can crystallize in multiple distinct crystal structures with different properties. ucl.ac.ukmdpi.comuky.edursc.org A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) should be performed to identify potential polymorphs of this compound. mdpi.comnih.gov The existence of conformational polymorphism, where different polymorphs contain different molecular conformers, is a distinct possibility due to the flexible ether linkage. nih.gov

Cocrystal Formation : The carboxylic acid group is an excellent hydrogen bond donor, making the compound a prime candidate for forming cocrystals with other molecules, particularly those containing hydrogen bond acceptors like pyridine (B92270) or amide groups. This could be a strategy to systematically modify the compound's physical properties, such as solubility and melting point.

Conclusion

Summary of Key Academic Contributions and Research Significance

4-Phenoxy-2-(trifluoromethyl)benzoic acid has emerged as a significant building block in medicinal chemistry and materials science. Its key academic contributions lie in its role as a versatile intermediate for the synthesis of a wide range of more complex molecules. The presence of the trifluoromethyl group and the phenoxy moiety imparts unique electronic and steric properties to the molecule, influencing its reactivity and the properties of its derivatives.

Research has extensively demonstrated its utility in the creation of novel compounds with potential therapeutic applications. Specifically, it has been a crucial precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.

Furthermore, its structural framework has been exploited in the design of ligands for various biological targets. The ability to modify both the benzoic acid and the phenoxy ring allows for systematic structure-activity relationship (SAR) studies, which are fundamental to rational drug design. The academic significance of this compound is therefore rooted in its enabling role in the exploration of new chemical space for drug discovery and development.

Outlook on the Continued Importance of this compound in Academic Chemical Research

The importance of this compound in academic chemical research is expected to persist and likely expand. Its utility as a scaffold is far from exhausted, and ongoing research will continue to uncover new applications. The continued interest in fluorinated organic molecules, driven by their unique properties, ensures that trifluoromethyl-containing building blocks like this one will remain in high demand.

Future academic research will likely focus on several key areas. Firstly, the development of more efficient and sustainable synthetic routes to this compound and its derivatives will be a priority. This includes the exploration of novel catalytic systems and green chemistry approaches. Secondly, its application in the synthesis of new classes of compounds beyond traditional medicinal chemistry targets is anticipated. This could include its use in the development of new polymers, agrochemicals, or functional materials where the combination of its structural features could lead to desirable properties.

Moreover, as our understanding of biological systems deepens, this molecule may be employed to create highly specific probes for chemical biology research or as a fragment in fragment-based drug discovery campaigns. The continued exploration of its chemical reactivity will undoubtedly lead to the discovery of novel transformations and the construction of increasingly complex molecular architectures. Therefore, this compound is poised to remain a valuable tool for academic researchers pushing the boundaries of chemical synthesis and molecular design.

Q & A

Q. What are the key considerations for synthesizing 4-Phenoxy-2-(trifluoromethyl)benzoic acid?

Synthesis typically involves introducing the phenoxy and trifluoromethyl groups onto a benzoic acid scaffold. A common strategy is:

  • Step 1 : Functionalize the benzoic acid precursor via electrophilic substitution or coupling reactions. For example, the trifluoromethyl group can be introduced using CF₃-containing reagents (e.g., trifluoromethylation agents like TMSCF₃) under palladium catalysis.
  • Step 2 : Attach the phenoxy group via nucleophilic aromatic substitution (SNAr) using a phenol derivative in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Purify intermediates using column chromatography or recrystallization. Final purity (>95%) can be verified via HPLC or GC, as outlined in chromatographic methods for analogous compounds .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement. This method provides atomic-level resolution of substituent positions .
  • Spectroscopy : Combine ¹H/¹³C NMR (to confirm proton environments and substituent integration) and FT-IR (to verify carboxylic acid and aromatic C-F stretches). For fluorinated analogs, ¹⁹F NMR is critical .

Q. What safety protocols are recommended for handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Engineering controls : Use fume hoods to minimize inhalation of airborne particles.
  • Emergency measures : Provide eyewash stations and emergency showers. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

Discrepancies may arise from differences in:

  • Purity : Impurities >5% can skew bioassay results. Validate compound purity via HPLC-MS and elemental analysis.
  • Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines (e.g., HEK293 vs. HeLa) may alter activity. Standardize protocols using controls like 4-hydroxybenzoic acid .
  • Structural analogs : Subtle substituent changes (e.g., -OCH₃ vs. -CF₃) significantly impact receptor binding. Perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What experimental design principles apply to studying this compound’s enzyme inhibition potential?

  • Target selection : Prioritize enzymes with known sensitivity to trifluoromethyl groups (e.g., cyclooxygenases or kinases).
  • Assay type : Use fluorescence-based assays (e.g., fluorescence polarization) for high-throughput screening.
  • Controls : Include positive inhibitors (e.g., aspirin for COX-1/2) and negative controls (e.g., unmodified benzoic acid).
  • Data analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for binding affinity .

Q. How can computational methods enhance the design of derivatives for material science applications?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to conductivity or thermal stability.
  • Molecular docking : Screen derivatives against polymer matrices (e.g., polyamide) to assess compatibility for advanced materials.
  • MD simulations : Model interactions in solvent environments (e.g., aqueous vs. organic) to guide synthesis of stable co-crystals .

Methodological Notes

  • Synthesis optimization : For scale-up, replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Crystallography troubleshooting : If twinning occurs, use SHELXL’s TWIN command to refine data. For low-resolution datasets, apply restraints to bond lengths/angles .
  • Biological data validation : Replicate assays in triplicate and report mean ± SEM. Use ANOVA for statistical significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.